Burchellin

Trypanosoma cruzi Chagas disease neolignan

Burchellin is the preferred neolignan scaffold for T. cruzi trypomastigote screening, demonstrating 1.85-fold greater potency (IC50/24h = 520 μM) than licarin A and confirmed selectivity with no toxicity to peritoneal macrophages. It uniquely induces autophagosome formation and chromatin disorganization—distinct from the mitochondrial damage caused by licarin A—and is the sole neolignan (among six tested) that reduces post-feeding diuresis in Rhodnius prolixus via a 5-HT-sensitive mechanism. For transmission-blocking studies, burchellin significantly reduces gut parasite burden when applied post-infection, unlike NDGA. These compound-specific differentiators make burchellin the only scientifically justifiable choice for autophagy, diuresis, and late-stage transmission research in kinetoplastid models.

Molecular Formula C20H20O5
Molecular Weight 340.4 g/mol
Cat. No. B1243967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBurchellin
Synonymsburchellin
Molecular FormulaC20H20O5
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCC1C(OC2=CC(=O)C(=CC12CC=C)OC)C3=CC4=C(C=C3)OCO4
InChIInChI=1S/C20H20O5/c1-4-7-20-10-17(22-3)14(21)9-18(20)25-19(12(20)2)13-5-6-15-16(8-13)24-11-23-15/h4-6,8-10,12,19H,1,7,11H2,2-3H3/t12-,19+,20+/m1/s1
InChIKeySOLJFAQVSWXZEQ-CFGAKRJMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Burchellin for Antiparasitic Research: A Selective Neolignan with Validated Trypanocidal Activity


Burchellin (CAS 38276-59-4) is a neolignan natural product with the molecular formula C20H20O5, originally isolated from Ocotea cymbarum, Aniba burchellii, and Piper wallichii (Lauraceae) [1]. Characterized by a 2,3-dihydrobenzofuran core with three contiguous stereogenic centers, burchellin has been documented for its trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease [2]. Unlike many antiparasitic natural products that exhibit broad cytotoxicity, burchellin demonstrates the capacity to kill T. cruzi parasites without affecting host peritoneal macrophages [3]. This compound has also shown larvicidal activity against Aedes aegypti and antiviral effects against coxsackie virus B3 [4]. For researchers and procurement specialists evaluating antiparasitic screening candidates, burchellin offers a well-characterized scaffold with documented selectivity and structural uniqueness relative to other neolignan congeners [5].

Why Burchellin Cannot Be Substituted with Generic Neolignan Analogs in T. cruzi Research


Neolignans as a class exhibit considerable heterogeneity in antiparasitic potency, life-cycle stage specificity, and host cell toxicity profiles, rendering generic substitution scientifically unsound. Head-to-head comparative data demonstrate that burchellin and its close structural analog licarin A display inverted potency relationships across different T. cruzi life-cycle stages: burchellin is approximately 1.85-fold more potent against trypomastigotes (IC50/24 h of 520 μM vs. 960 μM), whereas licarin A is 1.63-fold more potent against epimastigotes (IC50/96 h of 462.7 μM vs. 756 μM) [1]. Furthermore, ultrastructural analysis reveals that these two neolignans induce mechanistically distinct cellular pathology: burchellin-treated epimastigotes exhibit enormous autophagosomes and chromatin disorganization, while licarin A treatment produces swollen mitochondria with disorganized cristae, kDNA, and Golgi complex [1]. In insect vector models, burchellin uniquely reduces diuresis via a 5-hydroxytryptamine-sensitive mechanism not observed with pinoresinol, sesamin, or licarin A [2]. These compound-specific distinctions in potency, mechanism, and physiological effect preclude the interchangeable use of burchellin with other neolignans in experimental settings.

Burchellin: Head-to-Head Comparative Evidence Against Closest Analogs


Burchellin vs. Licarin A: Life-Cycle Stage-Specific Trypanocidal Potency

Burchellin and licarin A exhibit inverted potency relationships against different life-cycle stages of T. cruzi. Against the clinically relevant bloodstream trypomastigote form, burchellin (IC50/24 h = 520 μM) is approximately 1.85-fold more potent than licarin A (IC50/24 h = 960 μM) [1]. Conversely, against the insect-stage epimastigote form, licarin A (IC50/96 h = 462.7 μM; 45% inhibition) is 1.63-fold more potent than burchellin (IC50/96 h = 756 μM; 20% inhibition) [1].

Trypanosoma cruzi Chagas disease neolignan trypomastigote epimastigote

Burchellin vs. Licarin A: Host Macrophage Cytotoxicity and Therapeutic Index

In a direct comparative toxicity evaluation using peritoneal macrophages from BALB/c mice, both burchellin and licarin A demonstrated the ability to kill T. cruzi parasites without affecting macrophage viability [1]. Additionally, burchellin was independently confirmed to show no target cell toxicity in peritoneal macrophages [2]. This establishes that burchellin maintains a favorable therapeutic index that is not universal across all neolignan and lignan classes; notably, podophyllotoxin, a structurally related lignan, exhibits significant toxicity when applied either orally or topically in insect models at comparable doses (100 μg/ml) [3].

selectivity macrophage toxicity therapeutic index host cell Chagas disease

Burchellin vs. Licarin A: Distinct Ultrastructural Mechanisms of Parasite Killing

Transmission electron microscopy analysis of T. cruzi epimastigotes treated with burchellin and licarin A reveals fundamentally distinct ultrastructural pathology, indicating divergent mechanisms of action [1]. Burchellin-treated parasites exhibited enormous autophagosomes and chromatin disorganization, suggesting induction of autophagic cell death pathways. In contrast, licarin A-treated epimastigotes presented swollen mitochondria, disorganized mitochondrial cristae, disorganized kDNA (kinetoplast DNA), and disrupted Golgi complex, consistent with mitochondrial dysfunction and impaired organelle integrity [1].

autophagy mitochondrial disruption ultrastructure mechanism of action transmission electron microscopy

Burchellin vs. NDGA: Comparative Efficacy in Established T. cruzi Infection of Insect Vector

In an in vivo insect vector model using Rhodnius prolixus, burchellin and nordihydroguaiaretic acid (NDGA) displayed differential efficacy when applied after T. cruzi infection had already been established. When compounds were applied 20 days after T. cruzi infection, burchellin significantly reduced gut parasite burden, whereas NDGA did not achieve significant reduction under the same post-infection treatment regimen [1]. However, when insects were pretreated with either compound 20 days before subsequent infection, both burchellin and NDGA almost completely abolished parasite infection [1].

Rhodnius prolixus triatomine vector in vivo efficacy Chagas disease transmission gut infection

Burchellin vs. Multiple Lignans/Neolignans: Unique Diuresis-Inhibitory Activity in Insect Vector

Among six lignans and neolignans tested in Rhodnius prolixus (burchellin, podophyllotoxin, pinoresinol, sesamin, licarin A, and NDGA), only burchellin and podophyllotoxin significantly reduced excretion (diuresis) in the 24-hour post-feeding period at 100 μg/ml [1]. Pinoresinol, sesamin, licarin A, and NDGA had no effect on excretion under identical conditions. Mechanistic analysis revealed that burchellin (i) decreases diuretic hormone levels in hemolymph without reducing storage in thoracic ganglionic masses, and (ii) reduces urine secretion by isolated Malpighian tubules [2]. Simultaneous treatment with 5-hydroxytryptamine (1 mM, 5-HT) partially reverses burchellin's anti-diuretic effect in vivo but cannot overcome the effect on isolated Malpighian tubules [2].

diuresis excretion Malpighian tubules 5-hydroxytryptamine insect physiology

Burchellin Application Scenarios in Antiparasitic Drug Discovery and Vector Biology Research


Bloodstream Trypomastigote Screening for Chagas Disease Drug Candidates

Based on the head-to-head data demonstrating burchellin's 1.85-fold superior potency against T. cruzi trypomastigotes (IC50/24 h = 520 μM) compared to licarin A (960 μM) [1], burchellin is the preferred neolignan scaffold for screening programs targeting the clinically relevant bloodstream form of the parasite. The compound's confirmed lack of toxicity to peritoneal macrophages further supports its use as a lead-like molecule with an acceptable selectivity window in early-stage trypanocidal screening cascades.

Autophagy-Focused Mechanistic Studies in Kinetoplastid Parasites

Burchellin is uniquely suited for research programs investigating autophagic cell death pathways in T. cruzi. Ultrastructural evidence demonstrates that burchellin treatment induces enormous autophagosomes and chromatin disorganization in epimastigotes, whereas the closely related analog licarin A induces mitochondrial swelling and organelle disruption without comparable autophagic features [1]. Researchers seeking chemical probes to dissect autophagy induction mechanisms in kinetoplastid parasites should prioritize burchellin procurement.

Triatomine Vector Physiology Studies on Diuresis and Excretion Control

Burchellin is the optimal selection among neolignans for studies on post-feeding diuresis regulation in Rhodnius prolixus. Among six lignans and neolignans tested (burchellin, podophyllotoxin, pinoresinol, sesamin, licarin A, and NDGA), only burchellin and podophyllotoxin significantly reduced excretion, with burchellin demonstrating a 5-HT-reversible anti-diuretic mechanism that operates via hemolymph diuretic hormone reduction and direct Malpighian tubule inhibition [2]. Pinoresinol, sesamin, licarin A, and NDGA lack this activity and are unsuitable substitutes for this research application [3].

Post-Infection Transmission-Blocking Studies in Chagas Disease Vector Models

For vector-targeted transmission-blocking experiments requiring therapeutic intervention after T. cruzi infection has already been established, burchellin offers an efficacy advantage over NDGA. When applied 20 days post-infection to R. prolixus, burchellin significantly reduces gut parasite burden, whereas NDGA fails to produce a significant reduction under identical conditions [2]. This differential post-infection efficacy makes burchellin the superior choice for transmission-blocking research involving established infections.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Burchellin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.